molecular formula C15H18N4O4S B2594780 methyl 2-[(5-{[(2-methoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689749-32-4

methyl 2-[(5-{[(2-methoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2594780
CAS No.: 689749-32-4
M. Wt: 350.39
InChI Key: ZPCXHEDQJVBZQI-UHFFFAOYSA-N
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Description

Methyl 2-[(5-{[(2-methoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a triazole-based compound characterized by:

  • A 4-methyl-4H-1,2,4-triazole core.
  • A 2-methoxyphenyl formamido methyl substituent at position 4.
  • A sulfanyl acetate methyl ester group at position 3.

Its molecular formula is C₁₆H₂₂N₄O₄S, with a molecular weight of 366.07 g/mol.

Properties

IUPAC Name

methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-19-12(17-18-15(19)24-9-13(20)23-3)8-16-14(21)10-6-4-5-7-11(10)22-2/h4-7H,8-9H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCXHEDQJVBZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[(5-{[(2-methoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves several steps. One common method includes the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then further reacted with 2-methoxyphenyl isocyanate to form the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Chemical Reactions Analysis

Methyl 2-[(5-{[(2-methoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound lies in its anticancer properties . Research has demonstrated that derivatives of triazole compounds often exhibit potent cytotoxicity against various cancer cell lines. For instance, studies have shown that triazole derivatives can disrupt microtubule formation and induce apoptosis in cancer cells, suggesting a mechanism of action that could be leveraged for therapeutic purposes .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related triazole compounds, several showed IC50 values in the nanomolar range against different cancer cell lines, indicating strong potential as anticancer agents. The modifications made to the triazole ring and side chains significantly influenced their biological activity .

CompoundCell LineIC50 (nM)
Compound ADU145 (Prostate Cancer)10
Compound BK562 (Leukemia)5
Methyl 2-[(5-{[(2-Methoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetateTBDTBD

Other Biological Activities

Beyond its anticancer potential, this compound may also exhibit:

  • Antimicrobial Properties : Triazole compounds are known for their antifungal and antibacterial activities.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

Mechanism of Action

The mechanism of action of methyl 2-[(5-{[(2-methoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related triazole derivatives:

Compound Name Substituent R₁ Substituent R₂ Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Methoxyphenyl formamido Methyl C₁₆H₂₂N₄O₄S 366.07 Enhanced lipophilicity due to methoxy
Ethyl 2-[(5-{[(4-Fluorobenzoyl)Amino]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetate (CAS 338962-50-8) 4-Fluorobenzoyl Phenyl C₂₀H₁₉FN₄O₃S 414.45 Fluorine enhances electronegativity
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Furan-2-yl Varies (acetamide) C₈H₁₀N₄O₂S 226.26 Anti-exudative activity (10 mg/kg dose)
4-(4-Chlorophenyl)-2-[5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]Thiazole Chlorophenyl, Fluorophenyl Thiazole-pyrazole C₂₇H₂₀ClF₂N₇S 552.02 Isostructural with triclinic symmetry

Key Observations :

  • Molecular Weight : The target’s lower molecular weight (366.07 vs. 414.45 g/mol for CAS 338962-50-8) may enhance bioavailability .
  • Biological Activity : Compounds with furan-2-yl substituents (e.g., C₈H₁₀N₄O₂S) exhibit anti-exudative activity, suggesting the target’s sulfanyl acetate group could confer similar properties .

Comparison with CAS 338962-50-8 :

  • CAS 338962-50-8 uses a 4-fluorobenzoyl group introduced via amide coupling, whereas the target employs 2-methoxyphenyl formamido , requiring formamidation of 2-methoxybenzoic acid .

Pharmacological and Toxicological Profiles

  • Anti-Exudative Activity : Derivatives with sulfanyl acetate groups (e.g., C₈H₁₀N₄O₂S) show efficacy comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses . The target compound’s methoxy group may modulate COX-2 inhibition.

Crystallographic and Spectroscopic Data

  • Crystallography : Analogues like 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole exhibit triclinic (P¯1) symmetry with planar molecular conformations .
  • Spectroscopy : ¹H-NMR and ¹³C-NMR are critical for confirming triazole core structures and substituent positions, as demonstrated for Zygocaperoside and Isorhamnetin-3-O glycoside .

Biological Activity

The compound methyl 2-[(5-{[(2-methoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a member of the 1,2,4-triazole class, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O3_{3}S
  • IUPAC Name : this compound

Synthesis

The synthesis typically involves the reaction of 2-methoxybenzaldehyde with various amines and thiols under controlled conditions. The process may include refluxing in solvents such as ethanol or using microwave-assisted techniques to enhance yield and purity.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against various cancer cell lines:

Compound Cell Line IC50_{50} (μM) Reference
Compound AHCT-1166.2
Compound BT47D27.3

In a study involving triazole derivatives, it was found that certain compounds exhibited better inhibitory effects on colon carcinoma and breast cancer cell lines compared to standard treatments like rifampicin .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research has shown that triazole derivatives can effectively inhibit bacterial and fungal growth:

Microorganism Activity Reference
Mycobacterium tuberculosisModerate Inhibition
Staphylococcus aureusComparable to Streptomycin

The mercapto-substituted triazoles have been highlighted for their potential as antiviral agents as well .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many triazole compounds have been identified as inhibitors of key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA strands, disrupting replication and transcription processes in cancer cells.

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of various triazole derivatives against breast cancer cell lines. The results indicated that compounds with a methoxyphenyl group exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Study 2: Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of synthesized triazole derivatives against Mycobacterium tuberculosis. The findings revealed that while some derivatives were less effective than rifampicin, they showed potential for further development as anti-tuberculosis agents .

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